

Application Notes & Protocols:

Spectrophotometric Determination of Invertase Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Invertin*
Cat. No.: B607192

[Get Quote](#)

Introduction

Invertase (β -fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose into its constituent monosaccharides, D-glucose and D-fructose.[1][2] This process is fundamental in various biological systems and has significant applications in the food and biotechnology industries. The activity of invertase can be quantified by measuring the amount of reducing sugars produced over time. A widely used, simple, and reliable method for this determination is the dinitrosalicylic acid (DNS) colorimetric method.[2][3]

This application note provides a detailed protocol for the spectrophotometric determination of invertase activity using the DNS method. The principle of this assay is based on the reaction of 3,5-dinitrosalicylic acid (DNS) with the reducing sugars (glucose and fructose) generated from the enzymatic hydrolysis of sucrose.[4] In an alkaline solution and upon heating, the yellow-colored DNS is reduced to the orange-red 3-amino-5-nitrosalicylic acid.[5][6] The intensity of the resulting color is directly proportional to the concentration of reducing sugars and can be measured spectrophotometrically at 540 nm.[7][8]

Principle of the Assay

The determination of invertase activity involves a two-step process:

- Enzymatic Reaction: Invertase catalyzes the hydrolysis of sucrose into glucose and fructose.
 $\text{Sucrose} + \text{H}_2\text{O} \xrightarrow{\text{Invertase}} \text{Glucose} + \text{Fructose}$ [9]

- Colorimetric Reaction: The newly formed reducing sugars (glucose and fructose) react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat. The DNS is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown. The absorbance of the final solution is measured at 540 nm.[4][10]

The overall workflow can be visualized as follows:

Caption: Overall workflow for the spectrophotometric determination of invertase activity.

Experimental Protocols

Materials and Reagents

Table 1: Reagents and Chemicals

Reagent	Supplier	Catalog No.
Invertase from <i>Saccharomyces cerevisiae</i>	Sigma-Aldrich	I4504
Sucrose	Sigma-Aldrich	S7903
D-(+)-Glucose	Sigma-Aldrich	G8270
3,5-Dinitrosalicylic acid (DNS)	Sigma-Aldrich	D0550
Sodium Hydroxide (NaOH)	Fisher Scientific	S318
Sodium Potassium Tartrate Tetrahydrate	Sigma-Aldrich	S2377
Sodium Acetate	Sigma-Aldrich	S8625
Acetic Acid, Glacial	Fisher Scientific	A38

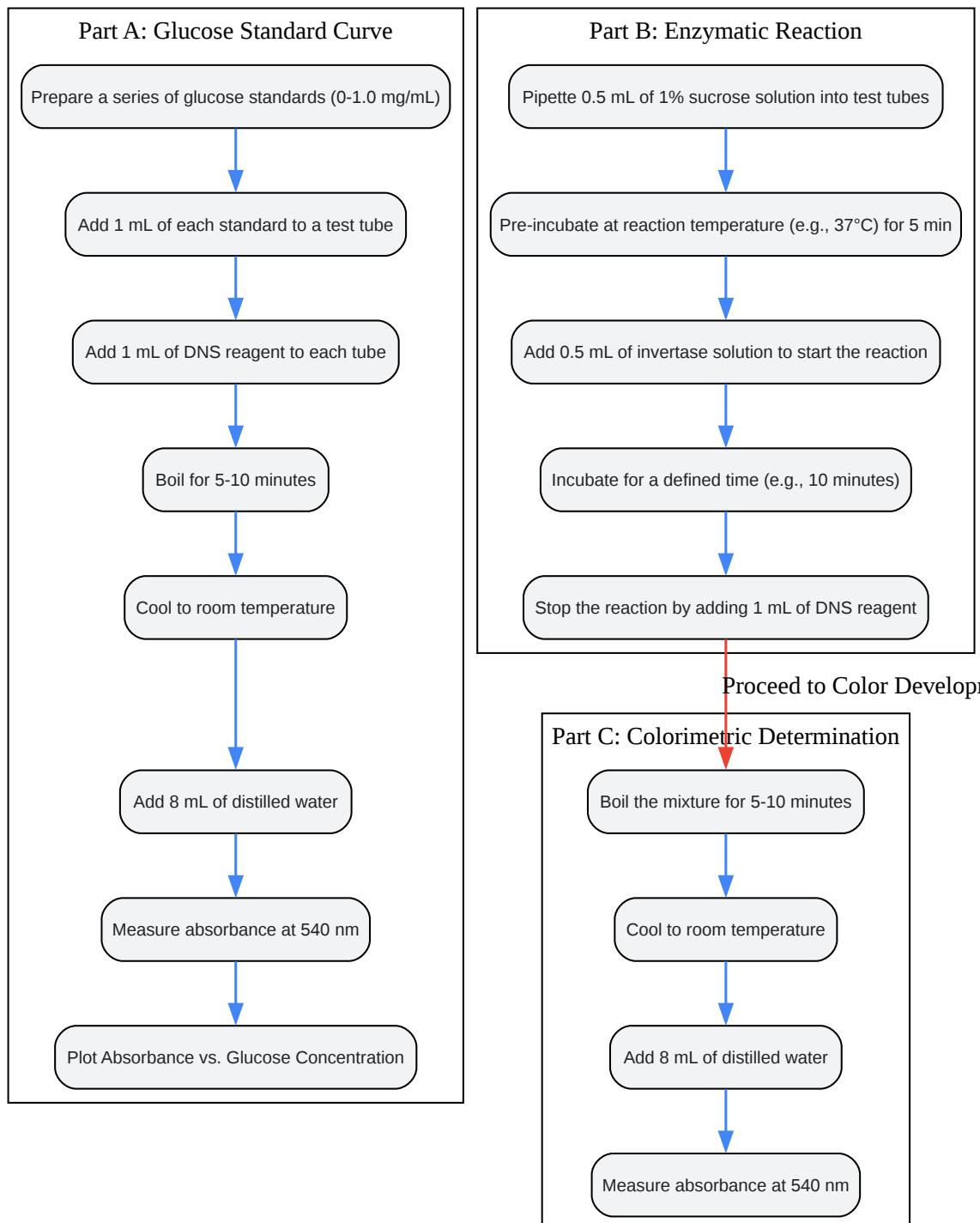

Preparation of Solutions

Table 2: Solution Preparation

Solution	Preparation Instructions	Storage
0.1 M Acetate Buffer (pH 4.7)	Prepare a 0.1 M solution of sodium acetate (8.2 g/L) and a 0.1 M solution of acetic acid (5.7 mL/L). Mix the two solutions and adjust the pH to 4.7 using a pH meter.	4°C
1% (w/v) Sucrose Solution (Substrate)	Dissolve 1 g of sucrose in 100 mL of 0.1 M acetate buffer (pH 4.7). Prepare fresh daily.	Room Temperature
Invertase Solution	Prepare a stock solution of invertase (e.g., 1 mg/mL) in cold 0.1 M acetate buffer (pH 4.7). Dilute the stock solution to the desired working concentration (e.g., 0.1 - 1.0 units/mL) immediately before use.	4°C (Stock)
DNS Reagent	1. Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. 2. In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water. 3. Slowly mix the two solutions and bring the final volume to 100 mL with distilled water. [11] Store in a dark bottle.	Room Temperature
Glucose Standard Stock Solution (1 mg/mL)	Dissolve 100 mg of D-(+)-glucose in 100 mL of distilled water.	4°C

Experimental Procedure

The experimental procedure involves three main parts: preparation of a glucose standard curve, the enzymatic reaction, and the colorimetric determination of reducing sugars.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the invertase activity assay.

Part A: Glucose Standard Curve

- Prepare a series of glucose standards with concentrations ranging from 0 to 1.0 mg/mL by diluting the 1 mg/mL glucose standard stock solution with distilled water.
- Pipette 1.0 mL of each standard into a separate, labeled test tube.
- Add 1.0 mL of DNS reagent to each tube and mix well.^[7]
- Incubate the tubes in a boiling water bath for 5-10 minutes.^{[12][13]}
- Cool the tubes to room temperature.
- Add 8.0 mL of distilled water to each tube and mix thoroughly.
- Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the 0 mg/mL glucose standard as the blank.
- Plot a standard curve of absorbance at 540 nm versus glucose concentration (mg/mL).

Table 3: Example Glucose Standard Curve Preparation

Tube No.	Volume of 1 mg/mL Glucose Stock (mL)	Volume of Distilled Water (mL)	Final Glucose Concentration (mg/mL)
1 (Blank)	0.0	1.0	0.0
2	0.2	0.8	0.2
3	0.4	0.6	0.4
4	0.6	0.4	0.6
5	0.8	0.2	0.8
6	1.0	0.0	1.0

Part B: Enzymatic Reaction

- Pipette 0.5 mL of the 1% (w/v) sucrose solution into a series of test tubes.
- Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
- To initiate the reaction, add 0.5 mL of the appropriately diluted invertase solution to each tube and start a timer.
- Incubate the reaction mixture for a specific period (e.g., 10 minutes) at the chosen temperature.
- Stop the reaction by adding 1.0 mL of DNS reagent to each tube. This also initiates the color development step.

Controls:

- Enzyme Blank: Add 1.0 mL of DNS reagent to 0.5 mL of the sucrose solution before adding 0.5 mL of the invertase solution. This accounts for any reducing sugars initially present in the enzyme preparation or substrate.
- Substrate Blank: Incubate 0.5 mL of the sucrose solution with 0.5 mL of the acetate buffer (without enzyme). This control checks for non-enzymatic hydrolysis of sucrose.

Part C: Colorimetric Determination

- After adding the DNS reagent, incubate all tubes (including standards and controls) in a boiling water bath for 5-10 minutes.
- Cool the tubes to room temperature.
- Add 8.0 mL of distilled water to each tube and mix well.
- Measure the absorbance of the solutions at 540 nm against the reagent blank (Tube 1 from the standard curve preparation).

Data Analysis and Calculations

- Determine the amount of reducing sugar produced:
 - Subtract the absorbance of the enzyme blank from the absorbance of the test samples to get the corrected absorbance.
 - Using the glucose standard curve, determine the concentration of reducing sugars (in mg/mL) corresponding to the corrected absorbance.
- Calculate Invertase Activity: One unit of invertase activity is typically defined as the amount of enzyme that hydrolyzes 1 μ mole of sucrose per minute under the specified assay conditions.
 - Amount of reducing sugar (μ g) produced: Amount (μ g) = Concentration from standard curve (mg/mL) \times 1000 (μ g/mg) \times Total volume of assay before DNS addition (mL)
 - Moles of reducing sugar produced: Moles (μ mol) = Amount (μ g) / Molecular weight of glucose (180.16 g/mol)
 - Invertase Activity (U/mL): Activity (U/mL) = (Moles of reducing sugar (μ mol)) / (Incubation time (min) \times Volume of enzyme solution used (mL))

Table 4: Summary of Key Experimental Parameters

Parameter	Value
Wavelength for Absorbance Measurement	540 nm[8]
Reaction pH	4.7[14]
Reaction Temperature	37°C (or as required)[9]
Substrate Concentration	1% (w/v) Sucrose
Incubation Time (Enzymatic Reaction)	10 minutes (can be optimized)
Incubation Time (DNS Reaction)	5-10 minutes in boiling water

Troubleshooting

- High Blank Absorbance: This could be due to contamination of reagents with reducing sugars or improper preparation of the DNS reagent.
- Low Sensitivity: Increase the enzyme concentration or the incubation time. Ensure the pH and temperature are optimal for the enzyme.
- Non-linear Standard Curve: Ensure accurate dilutions of the glucose standards. Check the spectrophotometer settings.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific experimental setup and enzyme source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 4. sciencevivid.com [sciencevivid.com]
- 5. scribd.com [scribd.com]
- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 7. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 8. DNSA reagent base – NCBE [ncbe.reading.ac.uk]
- 9. static.igem.org [static.igem.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]

- 13. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 14. fao.org [fao.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Spectrophotometric Determination of Invertase Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607192#spectrophotometric-determination-of-invertase-activity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com